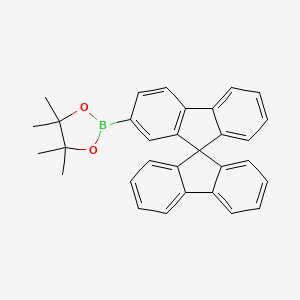
9,9-Spirodifluorene-2-Boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Spirodifluorene-2-Boronic acid pinacol ester is an organic compound . It is a relatively stable compound that is soluble in solvents .
Synthesis Analysis
This compound can be synthesized by reacting 9,9-Spirodifluorene-2-Boronic Acid with Pinacol . The reaction usually takes place under inert conditions, in either acidic or basic conditions .Molecular Structure Analysis
The molecular formula of this compound is C31H27BO2 . It has a molecular weight of 442.36 .Chemical Reactions Analysis
Pinacol boronic esters, such as 9,9-Spirodifluorene-2-Boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow solid that is stable at room temperature . It has a predicted density of 1.23±0.1 g/cm3 . Its melting point ranges from 248.0 to 252.0 °C, and its predicted boiling point is 585.6±29.0 °C .Scientific Research Applications
Stereospecific Functionalizations and Transformations
Boronic esters, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, have received much attention over the past decade due to their ability to form highly enantioenriched compounds through both stoichiometric and catalytic methods . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Protodeboronation
Protodeboronation of pinacol boronic esters, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, is a radical approach that has been developed . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of Diverse Molecules
The boronic ester moiety can be converted into a broad range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This makes 9,9-Spirodifluorene-2-Boronic acid pinacol ester a valuable building block in organic synthesis .
Use in Organic Solar Cells
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester, a related compound, is used as a reactant in the synthesis of a solution-processable nonfullerene electron acceptor used in organic solar cells .
Drug Design
Boronic acids and their derivatives, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, are used in drug design due to their versatile reactivity, stability, and low toxicity . When considering drug design, boronic acid is further degraded to boric acid, a “green compound”, which is eliminated by the body .
Formal Total Synthesis
The protodeboronation of 9,9-Spirodifluorene-2-Boronic acid pinacol ester has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-24-23-13-7-10-16-27(23)31(28(24)19-20)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLUIPYIYNRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)

![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)

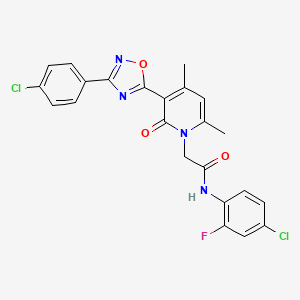


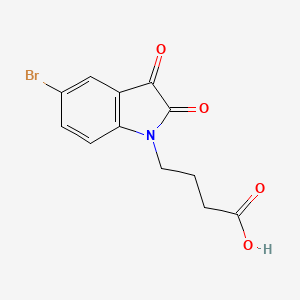
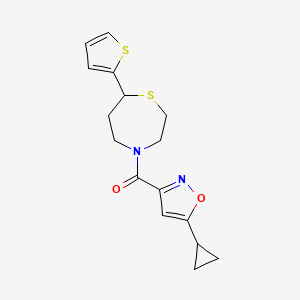
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
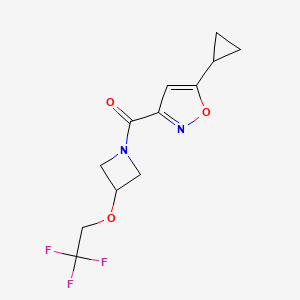
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)